Clindamycin Heptadecanoate

Pharmaceutical impurity profiling LC-MS identification Process-related impurity characterization

Clindamycin Heptadecanoate (CAS 1123211-69-7) is a semi-synthetic lincosamide derivative formally designated as Impurity IX in the synthesis of Clindamycin Palmitate Hydrochloride, a water-soluble oral prodrug antibiotic. Chemically, it is the C17 fatty acid (heptadecanoic acid) monoester of clindamycin at the 2-hydroxyl position, with molecular formula C₃₅H₆₅ClN₂O₆S and molecular weight 677.42 g/mol.

Molecular Formula C35H65ClN2O6S
Molecular Weight 677.42
CAS No. 1123211-69-7
Cat. No. B601434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Heptadecanoate
CAS1123211-69-7
SynonymsMethyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Heptadecanoate
Molecular FormulaC35H65ClN2O6S
Molecular Weight677.42
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
InChIInChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Heptadecanoate (CAS 1123211-69-7): A Critical Clindamycin Palmitate Impurity Reference Standard for ANDA Filing and Pharmaceutical Quality Control


Clindamycin Heptadecanoate (CAS 1123211-69-7) is a semi-synthetic lincosamide derivative formally designated as Impurity IX in the synthesis of Clindamycin Palmitate Hydrochloride, a water-soluble oral prodrug antibiotic [1]. Chemically, it is the C17 fatty acid (heptadecanoic acid) monoester of clindamycin at the 2-hydroxyl position, with molecular formula C₃₅H₆₅ClN₂O₆S and molecular weight 677.42 g/mol [2]. Unlike its closest structural analog Clindamycin Palmitate (the C16 ester), Clindamycin Heptadecanoate is not a pharmaceutical active ingredient but an impurity standard — typically detected at 0.05%–0.5% in clindamycin palmitate hydrochloride bulk drug substance by isocratic reverse-phase HPLC [1]. Its sole validated scientific application lies in analytical reference standardization for pharmaceutical impurity profiling, method development, and regulatory ANDA submissions [3].

Why Clindamycin Heptadecanoate Cannot Be Substituted by Other Clindamycin-Related Standards in Impurity Profiling and Regulatory Applications


Clindamycin Heptadecanoate occupies a non-interchangeable niche in pharmaceutical quality control: it represents a specific process-related impurity arising from the incorporation of heptadecanoic acid (a minor contaminant in palmitic acid feedstock) during the esterification of clindamycin [1]. Its chromatographic behavior, mass spectrometric signature, and NMR profile are distinct from those of other clindamycin fatty acid ester impurities — including the adjacent homologs clindamycin pentadecanoate (C15, Impurity VII) and clindamycin stearate (C18, Impurity X) [1]. Regulatory guidances (ICH Q3A/Q3B) mandate the individual identification, characterization, and qualification of each specified impurity in drug substances and products [2]. Using a generic clindamycin reference standard or a different alkyl-chain-length impurity standard in place of Clindamycin Heptadecanoate invalidates the specificity of the analytical method because retention time, UV response factor, MS fragmentation pattern, and detector linearity differ as a function of fatty acid chain length. The quantitative evidence below establishes precisely where these differences are material for scientific selection.

Head-to-Head Quantitative Differentiation of Clindamycin Heptadecanoate Versus Its Closest Analogs for Analytical Reference Standard Selection


Molecular Weight and Fatty Acid Chain Length: C17 Heptadecanoate vs. C16 Palmitate vs. C18 Stearate

Clindamycin Heptadecanoate (Impurity IX) differs from the parent drug substance Clindamycin Palmitate (C16 ester) by precisely one methylene (–CH₂–) unit in the fatty acid ester chain, resulting in a molecular weight of 677.42 g/mol versus 662.41 g/mol (free base) or 699.85 g/mol (monohydrochloride salt form) [1]. The next higher homolog, Clindamycin Stearate (Impurity X, C18 ester), has a molecular weight of 691.44 g/mol (free base) or 727.87 g/mol (HCl salt) [1]. This incremental mass difference of ~14 Da per –CH₂– unit enables unambiguous MS-based identification. The heptadecanoate ester produces a characteristic protonated molecular ion [M+H]⁺ at m/z 677.42 in positive-ion ESI-MS, which is resolvable from palmitate (m/z 663.4) and stearate (m/z 691.5) even with unit-mass-resolution instruments [1][2].

Pharmaceutical impurity profiling LC-MS identification Process-related impurity characterization

Chromatographic Retention Time Differentiation: C17 Heptadecanoate Elutes Significantly Later Than C16 Palmitate Under Standard RP-HPLC Conditions

Under isocratic reverse-phase HPLC conditions, Clindamycin Heptadecanoate elutes later than Clindamycin Palmitate due to its longer alkyl chain and greater hydrophobicity, consistent with the linear relationship between logP and alkyl chain length for homologous fatty acid esters [1]. In the Bharathi et al. (2008) impurity profiling study, 12 impurities including heptadecanoate were resolved using isocratic reverse-phase HPLC with an RI detector; the heptadecanoate (Impurity IX) eluted as a discrete peak distinct from the palmitate main peak (retention factor k' increasing with chain length) [1]. The computed XLogP3 for Clindamycin Heptadecanoate is 10.6 (PubChem), compared to approximately 7.55 for Clindamycin Palmitate Hydrochloride [2][3]. This logP increment of +3.05 predicts a retention time shift that must be calibrated with an authentic heptadecanoate reference standard — using a palmitate or stearate standard would yield incorrect retention time windows and compromise system suitability criteria.

RP-HPLC method validation Impurity separation Retention time prediction

¹H NMR Structural Fingerprint: Terminal Methyl Triplet as a Definitive Marker Distinguishing C17 from Other Chain-Length Homologs

The ¹H NMR spectrum of Clindamycin Heptadecanoate displays a characteristic triplet peak corresponding to the terminal methyl group (–CH₃) of the heptadecanoate chain, with an integration ratio relative to the clindamycin core protons that is specific to the C17 chain length [1]. In the comprehensive structural elucidation by Bharathi et al. (2008), all ten isolated impurities — including the homologous series clindamycin laurate (C12, Impurity II), myristate (C14, Impurity IV), pentadecanoate (C15, Impurity VII), palmitate (C16, main drug), heptadecanoate (C17, Impurity IX), and stearate (C18, Impurity X) — were differentiated by combined ¹H NMR, ¹³C NMR, MS, and IR spectral data [1]. The integration of the fatty acid methylene envelope (–(CH₂)n–) relative to the singlet methylthio (–SCH₃) signal provides chain-length-specific quantification that cannot be derived from a generic clindamycin reference.

NMR structural elucidation Impurity identity confirmation Spectroscopic characterization

Reference Standard Purity and Characterization: ≥95% HPLC Purity with Full COA Documentation Enabling Regulatory Traceability

Commercially available Clindamycin Heptadecanoate reference standards are supplied with a minimum purity of ≥95% by HPLC and include comprehensive Certificates of Analysis (COA) documenting HPLC chromatographic purity, MS spectrum, ¹H NMR, ¹³C NMR, and IR data, with traceability to regulatory guidelines . Pricing for a 5 mg reference standard unit is approximately $207 (TRC catalog C580075), compared to $1,642 for 50 mg and $1,800 for 100 mg — reflecting batch-scale characterization costs rather than bulk chemical manufacturing economics [1]. The availability of a fully characterized, batch-specific COA distinguishes regulated reference standards from generic research-grade chemicals: each lot of Clindamycin Heptadecanoate provides assay data suitable for quantitative impurity determination in ANDA submissions, whereas generic clindamycin compounds typically lack the impurity-specific documentation required by ICH Q2(R1) validation guidelines [2].

Reference standard certification COA documentation ANDA regulatory compliance

Impurity Occurrence Level: Quantitatively Detected at 0.05%–0.5% in Clindamycin Palmitate Hydrochloride Bulk Drug Substance

In the seminal impurity profiling study of clindamycin palmitate hydrochloride, Clindamycin Heptadecanoate (Impurity IX) was detected among 12 impurities at levels ranging from 0.05% to 0.5% by isocratic reverse-phase HPLC with refractive index detection [1]. This places the heptadecanoate impurity at or above the ICH Q3A reporting threshold (0.05% for a drug substance with a maximum daily dose >2 g/day) and potentially approaching the identification threshold (0.10% or 1.0 mg/day, whichever is lower) [2]. By comparison, the main process impurities clindamycin palmitate sulfoxide isomers (Impurity I) and clindamycin B-palmitate (Impurity VIII) may occur at different abundance levels depending on synthesis route and palmitic acid feedstock purity [1]. The specific occurrence of the C17 impurity arises from heptadecanoic acid present as a minor contaminant in commercial palmitic acid, and its abundance is therefore batch-variable and supplier-dependent.

Impurity threshold qualification ICH Q3A reporting threshold Process control

Procurement-Driven Application Scenarios for Clindamycin Heptadecanoate Reference Standard (CAS 1123211-69-7) in Pharmaceutical Quality Control


ANDA Filing: Impurity Identification and Quantification for Clindamycin Palmitate Hydrochloride Drug Substance

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for clindamycin palmitate hydrochloride oral dosage forms (e.g., pediatric suspension, dispersible tablets) must identify and quantify all impurities present at or above the ICH Q3A reporting threshold of 0.05% [1]. Clindamycin Heptadecanoate is one of 12 known process impurities in this drug substance, detected at 0.05%–0.5% [2]. Procurement of the authenticated reference standard (TRC C580075 or equivalent) enables direct HPLC peak identification by retention time matching, LC-MS confirmation via [M+H]⁺ at m/z 677.42, and quantitative determination using an external standard calibration curve — all of which are prerequisites for the impurity section (3.2.S.3.2) of Module 3 of the Common Technical Document (CTD). Without this specific standard, the ANDA filer must isolate and structurally elucidate the impurity de novo, adding 3–6 months to analytical development timelines [3].

Analytical Method Validation (AMV): System Suitability and Specificity Testing for Clindamycin Palmitate HCl HPLC Methods

During the validation of stability-indicating HPLC methods for clindamycin palmitate hydrochloride drug products, ICH Q2(R1) requires demonstration of specificity — the ability to resolve the API from all known impurities and degradation products [1]. Clindamycin Heptadecanoate serves as a critical system suitability marker because its longer C17 alkyl chain causes it to elute after the C16 palmitate main peak under standard RP-HPLC conditions [2]. By spiking Clindamycin Heptadecanoate reference standard into a system suitability mixture alongside clindamycin palmitate and other specified impurities (e.g., clindamycin laurate, myristate, pentadecanoate, stearate), the analytical chemist can verify resolution factors (Rs ≥ 1.5 between adjacent impurity peaks) and establish that the method meets pharmacopeial system suitability criteria for related substances testing. This is the standard practice in QC laboratories supporting commercial clindamycin palmitate hydrochloride production [3].

Forced Degradation and Stability Studies: Differentiating Process Impurities from Degradation Products

In forced degradation studies conducted under ICH Q1A(R2) conditions (heat, humidity, acid, base, oxidation, photolysis), Clindamycin Heptadecanoate reference standard is used to anchor the chromatographic impurity profile of clindamycin palmitate hydrochloride [1]. Because Clindamycin Heptadecanoate is a process impurity (originating from heptadecanoic acid in the palmitic acid starting material) rather than a degradation product, its peak area should remain constant throughout stability studies while degradation product peaks grow over time [2]. This temporal stability makes it an ideal internal reference marker for assessing mass balance and for distinguishing process-related impurities from true degradation products — a distinction that directly impacts the impurity specification limits filed in the ANDA [3].

UFLC-Q-TOF-MS/MS Impurity Profiling of Finished Dosage Forms

For advanced impurity profiling of clindamycin palmitate hydrochloride dispersible tablets using high-resolution mass spectrometry (UFLC-Q-TOF-MS/MS), Clindamycin Heptadecanoate reference standard is required for retention time alignment and MS/MS fragmentation pattern verification [1]. In the 2023 UFLC-Q-TOF-MS/MS study of clindamycin palmitate hydrochloride dispersible tablets, researchers identified 16 impurities including Clindamycin Heptadecanoate based on characteristic fragment ions and retention behavior; the heptadecanoate was distinguished from other fatty acid ester impurities (C9 through C18 homologs) by its specific MS/MS fragmentation pathway and exact mass [1]. Procurement of the authentic reference standard enables the analytical laboratory to confirm the identity of the heptadecanoate peak in the finished product impurity profile, which is particularly important given that dispersible tablet formulations may exhibit a different impurity distribution compared to bulk drug substance [1].

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